5-Chloro-2,3-dihydrobenzofuran
Overview
Description
5-Chloro-2,3-dihydrobenzofuran is a chemical compound that belongs to the benzofuran family. Benzofurans are a class of organic compounds that contain a fused benzene and furan ring. This particular compound is characterized by the presence of a chlorine atom at the 5-position of the benzofuran ring.
Mechanism of Action
Target of Action
5-Chloro-2,3-dihydrobenzofuran, also known as 5-Chloro-2,3-dihydro-1-benzofuran, is a derivative of benzofuran . Benzofuran and its derivatives have been found to exhibit a wide range of biological and pharmacological applications .
Mode of Action
Benzofuran derivatives have been reported to exhibit antimicrobial activity, particularly when the 4-position of the benzofuran nucleus contains halogens or hydroxyl groups . This suggests that the chlorine substitution in this compound may contribute to its biological activity.
Biochemical Pathways
Benzofuran derivatives have been associated with a variety of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that this compound may influence multiple biochemical pathways, leading to diverse downstream effects.
Pharmacokinetics
It has been noted that one of the targets achieved with most of the more recent benzofuran compounds is improved bioavailability , suggesting that this compound may also possess favorable ADME properties.
Result of Action
Given the broad range of biological activities associated with benzofuran derivatives , it is plausible that this compound may exert a variety of effects at the molecular and cellular levels.
Biochemical Analysis
Biochemical Properties
Benzofuran derivatives, to which 5-Chloro-2,3-dihydrobenzofuran belongs, have been found to interact with various enzymes, proteins, and other biomolecules . These interactions can influence biochemical reactions in significant ways .
Cellular Effects
Some benzofuran derivatives have been found to exhibit potent cytotoxicity at low concentrations against certain cell lines . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Benzofuran derivatives have been found to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that benzofuran derivatives can exhibit changes in their effects over time, including issues related to the product’s stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
It is known that the effects of benzofuran derivatives can vary with different dosages .
Metabolic Pathways
Benzofuran derivatives are known to interact with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
Benzofuran derivatives are known to interact with various transporters or binding proteins .
Subcellular Localization
Benzofuran derivatives can be directed to specific compartments or organelles due to targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2,3-dihydrobenzofuran can be achieved through several methods. One common approach involves the chlorination of 2,3-dihydrobenzofuran. For example, a reaction can be carried out by adding 2,3-dihydrobenzofuran, N-chlorosuccinimide, and a catalyst such as [TEMPO] [OTf] in chloroform, and stirring the mixture at room temperature for 12 hours. The product is then purified by column chromatography to obtain this compound with a high yield .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale chlorination processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2,3-dihydrobenzofuran undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form different derivatives, depending on the oxidizing agents and conditions used.
Reduction Reactions: Reduction of the compound can lead to the formation of dihydro derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are often used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzofuran derivatives, while oxidation can produce benzofuranones.
Scientific Research Applications
5-Chloro-2,3-dihydrobenzofuran has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid: This compound has a similar benzofuran core but with additional functional groups, including an amino group and a carboxylic acid group.
5-Chloro-4-amino-2,3-dihydrobenzofuran-7-carboxylic acid: Another similar compound with a chlorine atom at the 5-position and an amino group at the 4-position.
Uniqueness
5-Chloro-2,3-dihydrobenzofuran is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine atom at the 5-position makes it a valuable intermediate for further chemical modifications and the synthesis of diverse derivatives.
Properties
IUPAC Name |
5-chloro-2,3-dihydro-1-benzofuran | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO/c9-7-1-2-8-6(5-7)3-4-10-8/h1-2,5H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEYYQHYMRUDUOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50343893 | |
Record name | 5-Chloro-2,3-dihydro-1-benzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50343893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76429-69-1 | |
Record name | 5-Chloro-2,3-dihydro-1-benzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50343893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 5-Chloro-2,3-dihydrobenzofuran in medicinal chemistry?
A1: this compound serves as a crucial building block in synthesizing various pharmaceutical compounds. For instance, it is a key intermediate in the synthesis of Prucalopride [], a drug used to treat chronic constipation. Furthermore, derivatives like 1-[(5-Chloro-2,3-dihydro-1-benzofuran-2-yl)methyl]-4-methyl-piperazine (LINS01007) have shown promising results as histamine H4 receptor antagonists with potential applications in treating inflammatory diseases like asthma [] and colitis [].
Q2: How does the structure of this compound derivatives influence their activity as H4R antagonists?
A2: Studies comparing LINS01005 and LINS01007, both 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazine derivatives, revealed that the presence of a chlorine atom at the 5th position of the benzofuran ring in LINS01007 significantly increased its potency as an H4R antagonist []. This highlights the importance of the chlorine substituent for enhanced binding affinity and biological activity.
Q3: Are there any established methods to synthesize this compound with high purity?
A3: Yes, researchers have developed efficient synthetic routes for this compound, particularly for its application in Prucalopride synthesis. One method involves a multistep process starting from 4-amino-2-hydroxybenzoic acid, involving esterification, acetylation, chlorination, bromination, bromoethylation, zinc-catalyzed cyclization, and hydrolysis to obtain the desired 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid intermediate []. This approach aims to improve the purity of the final product by minimizing the formation of brominated byproducts.
Q4: Have any studies investigated the elimination reactions involving 2,3-dihalogeno-2,3-dihydrobenzofurans?
A4: Yes, research has explored the kinetic and mechanistic aspects of base-induced elimination reactions in 2,3-dihalogeno-2,3-dihydrobenzofurans []. These studies investigated the influence of different base-solvent systems, substituent effects, and deuterium kinetic isotope effects on the preference for anti- or syn-elimination pathways, providing insights into the reactivity and reaction mechanisms of these compounds.
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